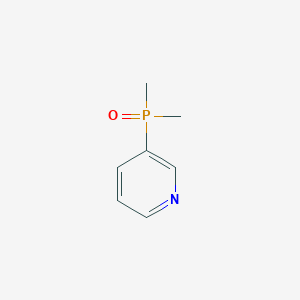
Dimethyl(pyridin-3-yl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(pyridin-3-yl)phosphine oxide, with the chemical formula (CH₃)₂P(O)H , is a colorless liquid that is soluble in polar organic solvents. It exists predominantly in the phosphine oxide form, rather than the hydroxy tautomer. A related compound is diphenylphosphine oxide, which shares similar properties .
Molecular Structure Analysis
The molecular structure of dimethyl(pyridin-3-yl)phosphine oxide consists of a phosphorus atom (P) bonded to two methyl groups (CH₃) and an oxygen atom (O). The pyridine ring (pyridin-3-yl) is attached to the phosphorus atom. The P-O bond is short and polar, contributing to its stability .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Raman Spectroscopy and SERS Studies
Dimethyl(pyridin-3-yl)phosphine oxide has been studied using Raman spectroscopy and surface-enhanced Raman scattering (SERS). These studies provide insights into the molecular geometries and vibrational frequencies of similar compounds, which are essential for understanding their chemical properties and potential applications (Proniewicz et al., 2014).
Enantioselective Synthesis
This compound plays a role in enantioselective synthesis processes. It has been involved in the construction of pyridine N-oxides featuring 2,3-dihydrofuran motifs, which are significant in the development of optically active compounds (Zhang et al., 2019).
Synthesis of Phosphine Oxides
Research has been conducted on the synthesis of various tertiary phosphine oxides, including those containing pyridine rings. These studies focus on the structural aspects and potential applications in different chemical contexts (Tashev et al., 1996).
Antitumoral Studies
Dimethyl(pyridin-3-yl)phosphine oxide and related compounds have been examined for their antitumoral properties. Studies have investigated the cytotoxic activities of metal complexes containing these compounds, highlighting their potential in cancer treatment (Ortego et al., 2016).
Catalysis
This compound has been used in ruthenium-catalyzed arylation reactions. Its role as a preligand in these reactions demonstrates its utility in organic synthesis, especially in C-H bond functionalization (Ackermann, 2005).
Ligand Synthesis and Catalysis
It has also been employed in the synthesis of chiral pyridine-phosphine ligands, which have been used in enantioselective palladium-catalyzed allylic substitutions. This highlights its role in creating compounds essential for asymmetric synthesis (Brunel et al., 1997).
Pharmacological Applications
Although not directly related to Dimethyl(pyridin-3-yl)phosphine oxide, related phosphine oxides have been studied for their pharmacological properties, such as antiinflammatory activities. This indicates the broader potential of phosphine oxides in medical research (Mironov et al., 2014).
Propiedades
IUPAC Name |
3-dimethylphosphorylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NOP/c1-10(2,9)7-4-3-5-8-6-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPKQGTJZEENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(pyridin-3-yl)phosphine oxide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

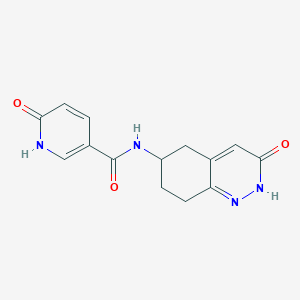
![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)
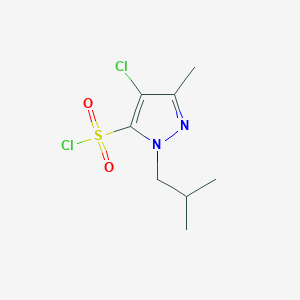
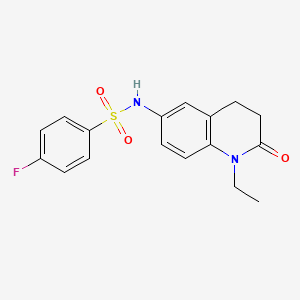
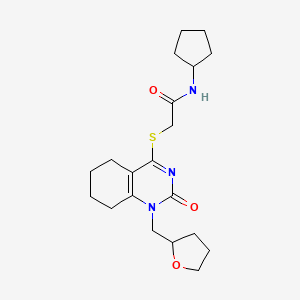
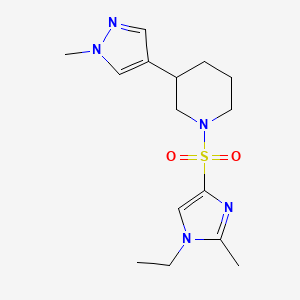
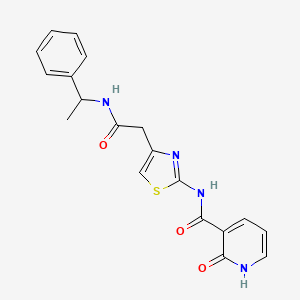
![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)
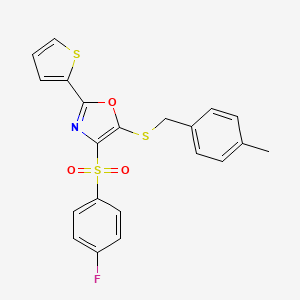
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741572.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)
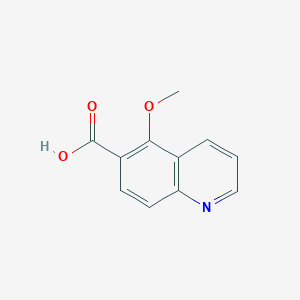
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)